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Compound of Interest

Compound Name: (S)-4-Octanol

Cat. No.: B12682771 Get Quote

A Comprehensive Guide to Cross-Referencing NMR Data of (S)-4-Octanol with Literature

Values

For researchers, scientists, and professionals in drug development, accurate structural

elucidation of chiral molecules is paramount. This guide provides a detailed comparison of

expected Nuclear Magnetic Resonance (NMR) data for (S)-4-Octanol with established

literature values. It includes comprehensive data tables, detailed experimental protocols for

acquiring NMR spectra, and a visual workflow to guide the cross-referencing process.

It is important to note that while the specific stereoisomer is (S)-4-Octanol, its ¹H and ¹³C NMR

spectra will be identical to that of its enantiomer, (R)-4-Octanol, as well as the racemic mixture,

when dissolved in a standard achiral NMR solvent such as deuterated chloroform (CDCl₃).

¹H and ¹³C NMR Data for 4-Octanol
The following tables summarize the expected chemical shifts for 4-Octanol based on available

literature data. These values serve as a benchmark for researchers to compare their

experimental results.

Table 1: ¹H NMR Spectral Data of 4-Octanol
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Protons Chemical Shift (ppm)

CH(OH) ~3.6

OH Variable (typically 1.5-2.5)

CH₂ (adjacent to CHOH) ~1.4-1.5

Other CH₂ ~1.2-1.4

CH₃ ~0.9

Table 2: ¹³C NMR Spectral Data of 4-Octanol[1]

Carbon Atom Chemical Shift (ppm)

C4 (CHOH) ~71.6

C3, C5 ~36.5

C2, C6 ~27.9

C1, C7 ~22.9

C8 ~14.1

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and

instrument used.

Experimental Protocol for NMR Data Acquisition
This section outlines a detailed methodology for the preparation and analysis of a liquid alcohol

sample, such as (S)-4-Octanol, for NMR spectroscopy.

1. Sample Preparation[2][3][4]

Materials:

(S)-4-Octanol (liquid sample)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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High-quality 5 mm NMR tube

Pasteur pipette with a cotton or glass wool plug

Vial for dissolving the sample

Lint-free wipes

Procedure:

Ensure the NMR tube is clean and dry. Even new tubes should be cleaned with a suitable

solvent (e.g., acetone) and dried thoroughly to remove any contaminants.[3]

For a standard ¹H NMR spectrum, prepare a solution by dissolving approximately 1-5 mg

of (S)-4-Octanol in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more

concentrated sample of 10-50 mg may be required.[3][4]

The sample can be dissolved directly in the NMR tube or in a separate clean vial.

Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool

directly into the NMR tube. This step is crucial to remove any particulate matter that could

affect the spectral resolution.[2][3]

The final volume of the solution in the NMR tube should be approximately 4-5 cm in

height.

Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust

or fingerprints.

2. NMR Spectrometer Setup and Data Acquisition

Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

Procedure:

Insert the prepared NMR tube into the spectrometer's spinner turbine and adjust the depth

using a gauge.
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Place the sample into the magnet.

Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the

magnetic field.

Shimming: Perform manual or automatic shimming to optimize the homogeneity of the

magnetic field, which is essential for obtaining sharp spectral lines.

Tuning and Matching: Tune and match the probe to the appropriate frequency for the

nucleus being observed (¹H or ¹³C).

Acquisition:

For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of

scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a

good quality spectrum. Broadband proton decoupling is typically used to simplify the

spectrum and improve sensitivity.

3. Data Processing and Analysis

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain a pure absorption signal.

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃

in ¹H NMR and 77.16 ppm in ¹³C NMR) or an internal standard like tetramethylsilane (TMS)

at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for

each signal.

Compare the obtained chemical shifts, splitting patterns (for ¹H NMR), and number of signals

with the literature values provided in the tables above.

Workflow for Cross-Referencing NMR Data
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The following diagram illustrates the logical workflow for acquiring and cross-referencing the

NMR data of (S)-4-Octanol.

Caption: Experimental workflow for NMR data acquisition and comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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